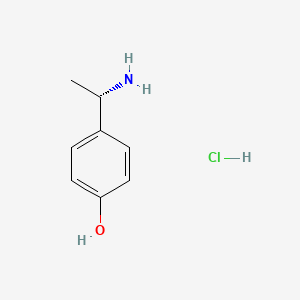

(S)-4-(1-aminoethyl)phenol hydrochloride

Description

(S)-4-(1-Aminoethyl)phenol hydrochloride (CAS: 860767-47-1) is a chiral organic compound with the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol . Structurally, it consists of a phenol ring substituted with an (S)-configured 1-aminoethyl group (–CH(NH₂)CH₃) and a hydrochloride counterion. Its phenol group confers moderate acidity (pKa ~10), while the aminoethyl side chain enables participation in hydrogen bonding and ionic interactions .

Properties

Molecular Formula |

C8H12ClNO |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

4-[(1S)-1-aminoethyl]phenol;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H/t6-;/m0./s1 |

InChI Key |

HNDFWZASJWHBCZ-RGMNGODLSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)O)N.Cl |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzene Rings

(a) (S)-4-(1-Aminoethyl)benzoic Acid Hydrochloride (CAS: 916211-64-8)

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Difference: Replaces the phenol group (–OH) with a carboxylic acid (–COOH), increasing polarity and acidity (pKa ~4.2 for –COOH vs. ~10 for –OH). This substitution enhances water solubility but reduces lipid membrane permeability compared to the phenol derivative .

(b) (S)-4-(1-Aminoethyl)aniline Dihydrochloride (CAS: 255060-76-5)

- Molecular Formula : C₈H₁₄Cl₂N₂

- Molecular Weight : 209.12 g/mol

- Key Difference: The phenol –OH is replaced with an –NH₂ group (aniline derivative), and the compound has two hydrochloride ions. The amino group’s basicity (pKa ~4.6) contrasts with the phenol’s acidity, altering reactivity in nucleophilic or electrophilic environments .

Analogues with Functional Group Modifications

(a) (S)-Methyl 4-(1-Aminoethyl)benzoate Hydrochloride (CAS: 847728-91-0)

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Key Difference: Incorporates a methyl ester (–COOCH₃) instead of –OH. The ester group is hydrolytically labile, making this compound a prodrug candidate. It also exhibits lower solubility in aqueous media compared to the phenol derivative .

(b) L-Tyrosinol Hydrochloride (CAS: Not specified)

- Molecular Formula: C₉H₁₄ClNO₂

- Molecular Weight : 211.67 g/mol

- Key Difference: Features a β-amino-3-hydroxypropyl chain (–CH(NH₂)CH(OH)CH₃) attached to the phenol ring.

Analogues with Halogen or Cyclic Substituents

(a) 4-(1-Amino-2,2,2-trifluoroethyl)phenol Hydrochloride (CAS: 2703756-58-3)

- Molecular Formula: C₈H₉ClF₃NO

- Molecular Weight : 239.61 g/mol

- Key Difference: Substitutes a –CF₃ group on the aminoethyl side chain.

(b) 4-(1-Aminocyclopropyl)phenol Hydrochloride (CAS: 1266158-02-4)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |

|---|---|---|---|---|---|

| (S)-4-(1-Aminoethyl)phenol HCl | 860767-47-1 | C₈H₁₂ClNO | 173.64 | Phenol, aminoethyl | Moderate acidity, chiral |

| (S)-4-(1-Aminoethyl)benzoic acid HCl | 916211-64-8 | C₉H₁₂ClNO₂ | 201.65 | Carboxylic acid, aminoethyl | High polarity, acidic |

| (S)-4-(1-Aminoethyl)aniline diHCl | 255060-76-5 | C₈H₁₄Cl₂N₂ | 209.12 | Aniline, dihydrochloride | Basic, dual charge |

| 4-(1-Amino-2,2,2-trifluoroethyl)phenol HCl | 2703756-58-3 | C₈H₉ClF₃NO | 239.61 | Trifluoroethyl, phenol | Enhanced metabolic stability |

| L-Tyrosinol HCl | N/A | C₉H₁₄ClNO₂ | 211.67 | Phenol, β-amino-3-hydroxypropyl | High hydrophilicity |

Research and Application Insights

- Biological Activity: The phenol derivative’s –OH group enables interactions with serine/threonine kinases, as seen in related compounds like Y-27632 hydrochloride, a Rho kinase inhibitor .

- Safety : Most analogues are labeled "for research use only" due to undefined toxicity profiles, particularly halogenated derivatives .

Preparation Methods

Reductive Amination of 4-Hydroxyacetophenone

The most widely reported method involves reductive amination of 4-hydroxyacetophenone. In this two-step process:

-

Condensation : 4-Hydroxyacetophenone reacts with ammonia or ammonium acetate in ethanol under acidic conditions (HCl or H₂SO₄) to form an imine intermediate.

-

Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to yield racemic 4-(1-aminoethyl)phenol.

Key Parameters (Table 1):

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–60°C | Higher temps accelerate imine formation but risk side reactions |

| Catalyst Loading | 5–10 mol% Pd-C | Excess catalyst may over-reduce phenolic groups |

| Reaction Time | 12–24 hours | Prolonged duration improves conversion but increases racemization risk |

This method typically achieves 70–85% yield for the racemic mixture.

Asymmetric Synthesis via Chiral Auxiliaries

Patent EP3162793A1 discloses an enantioselective route using Ellman’s sulfinamide reagent:

-

Chiral Induction : 4-Hydroxyacetophenone reacts with (R)- or (S)-tert-butanesulfinamide to form a sulfinimine.

-

Grignard Addition : Methylmagnesium bromide adds stereoselectively to the sulfinimine, forming the (S)-configured amine after acidic workup.

-

Hydrochloride Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.

This method achieves >90% enantiomeric excess (ee) but requires strict temperature control (−20°C to 0°C) to suppress racemization.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 4-(1-aminoethyl)phenol can be resolved using O,O'-diacyltartaric acid derivatives:

-

Salt Formation : The racemic amine is combined with (−)-O,O'-dibenzoyl-L-tartaric acid in methanol.

-

Crystallization : The (S)-amine·tartrate salt preferentially crystallizes, leaving the (R)-enantiomer in solution.

-

Liberation : The salt is treated with NaOH to regenerate the (S)-amine, followed by HCl to form the hydrochloride.

Performance Data (Table 2):

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (−)-Dibenzoyl-L-tartaric acid | Methanol | 98.5 | 63 |

| (+)-Ditoluoyl-D-tartaric acid | Ethanol | 95.2 | 58 |

This method is cost-effective for large-scale production but requires iterative recrystallization to achieve >99% ee.

Enzymatic Kinetic Resolution

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (R)-enantiomer:

-

Acylation : Vinyl acetate acylates the (R)-amine in toluene at 40°C.

-

Separation : The (S)-amine remains unreacted and is extracted into aqueous HCl.

This green chemistry approach achieves 92–96% ee with 55–60% yield but faces scalability challenges due to enzyme costs.

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve imine formation kinetics but complicate downstream purification. Ethanol/water mixtures (4:1 v/v) balance reaction rate and isolation efficiency.

Acid Choice in Hydrochloride Formation

Hydrogen chloride gas in anhydrous ethanol produces the purest hydrochloride salt (99.8% by HPLC). Aqueous HCl introduces hydration water, requiring additional drying steps.

Recycling of Resolving Agents

Patent EP3162793A1 details a closed-loop system where tartaric acid is recovered via acid-base extraction, reducing waste by 40%.

Analytical Characterization

Critical quality attributes are monitored using:

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves (R)- and (S)-enantiomers (t_R = 8.2 min, t_S = 9.7 min).

-

XRD : The hydrochloride salt exhibits characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9°.

-

Optical Rotation : [α]D²⁵ = +32.5° (c = 1, H₂O) for the (S)-enantiomer.

Emerging Technologies

Q & A

Q. What are the key considerations for synthesizing enantiomerically pure (S)-4-(1-aminoethyl)phenol hydrochloride?

To synthesize enantiomerically pure this compound, asymmetric catalytic hydrogenation or chiral resolution methods are commonly employed. For example, chiral auxiliaries such as (R)- or (S)-BINAP ligands can be used in hydrogenation reactions to achieve high enantiomeric excess (e.e. >98%). Post-synthesis, confirm stereochemistry via polarimetry and chiral HPLC (e.g., using a Chiralpak AD-H column with hexane:isopropanol mobile phase). Acidic conditions during hydrochloride salt formation must avoid racemization; monitor pH and temperature rigorously .

Q. How is the compound characterized for structural confirmation in academic research?

Key characterization methods include:

- NMR : and NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and the ethylamine moiety (δ 2.8–3.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 166.1 [M+H] (free base) and 202.6 [M+H] (hydrochloride).

- Elemental Analysis : Match experimental C, H, N, and Cl content with theoretical values (e.g., CHClNO requires C 51.20%, H 6.45%, N 7.46%, Cl 18.89%).

Cross-reference with published spectral data from certified reference materials (CRMs) to resolve ambiguities .

Q. What protocols are recommended for preparing stock solutions of this compound in biological assays?

Dissolve the hydrochloride salt in deionized water (pH ~3–4) at 10 mM, filter-sterilize (0.22 μm), and store at –20°C. For cell-based assays, dilute in PBS or culture media (final pH 7.4). Verify solubility and stability via UV-Vis spectroscopy (λmax ~275 nm) and HPLC before use. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Discrepancies in activity (e.g., receptor binding vs. functional assays) may arise from:

- Purity Variability : Impurities (e.g., (R)-enantiomer or des-chloro byproducts) at >1% can skew results. Use chiral HPLC and LC-MS to verify purity .

- Assay Conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) or redox agents (e.g., DTT) may alter compound stability. Conduct stability studies under assay-specific conditions .

- Receptor Heterogeneity : Confirm target specificity using knockout cell lines or competitive antagonists (e.g., Y-27632 for Rho-kinase inhibition studies) .

Q. What advanced techniques are used to study the compound’s interaction with Rho-kinase (ROCK)?

- Kinase Inhibition Assays : Measure IC using a fluorescence-based ADP-Glo™ kinase assay with purified ROCK1/2 and MYPT1 substrate. Compare with positive controls (e.g., fasudil hydrochloride).

- Molecular Dynamics (MD) Simulations : Model the binding pose of the (S)-enantiomer in the ROCK ATP-binding pocket using Schrödinger Suite. Validate with mutagenesis (e.g., D176A mutation disrupts hydrogen bonding) .

Q. How can researchers address challenges in quantifying trace impurities during method validation?

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1 M HCl), and light (ICH Q1B) to generate degradation products.

- LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at ≥0.1% levels via MRM transitions (e.g., m/z 202.6 → 121.1 for the parent ion).

- Reference Standards : Use certified impurities (e.g., (R)-enantiomer, des-chloro derivative) from pharmacopeial sources for calibration .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Bioavailability : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents. Calculate AUC and F% using non-compartmental analysis (NCA).

- Metabolite Profiling : Identify phase I metabolites (e.g., N-dealkylation products) via UPLC-QTOF-MS in plasma and urine.

- Blood-Brain Barrier Penetration : Measure brain-to-plasma ratio (K >0.1 indicates CNS activity) using LC-MS/MS .

Methodological Challenges and Solutions

Q. How to stabilize this compound in aqueous buffers for long-term studies?

- Lyophilization : Prepare lyophilized aliquots with cryoprotectants (e.g., 5% trehalose) to prevent hydrolysis.

- pH Control : Maintain pH ≤4.0 with citrate buffer (25 mM) to minimize amine oxidation.

- Antioxidants : Add 0.01% ascorbic acid to scavenge free radicals. Validate stability via accelerated testing (40°C/75% RH for 4 weeks) .

Q. What strategies are effective for scaling up enantioselective synthesis without racemization?

- Continuous Flow Reactors : Use immobilized chiral catalysts (e.g., Ru-BINAP on silica) for >90% yield and e.e. retention.

- Crystallization-Induced Diastereomer Resolution : React the racemate with (R)-mandelic acid to precipitate the (S)-diastereomer.

- In-line PAT : Monitor reaction progress in real-time with FTIR or Raman spectroscopy to detect early racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.